2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate
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Overview
Description
2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyrroloquinoline core structure, which is known for its biological activity and versatility in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of CBDivE_011799, also known as Cannabidivarin , is the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor . This receptor is a member of a large family of ion channels that are involved in the onset and progression of several types of epilepsy .
Mode of Action
CBDivE_011799 interacts with its target, TRPV1, by dose-dependently activating and then desensitizing the receptor . This interaction also extends to TRPV2 and TRPA1 channels . The desensitization of these ion channels is a potential mechanism by which CBDivE_011799 causes a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures .
Biochemical Pathways
The anti-epileptic activity of CBDivE_011799 is modulated by its effects on the TRPV1 receptor . This receptor is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy . CBDivE_011799 has also been shown to inhibit the activity of diacylglycerol (DAG) lipase-α, the primary enzyme responsible for the synthesis of the endocannabinoid, 2-arachidonoylglycerol (2-AG) .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that these properties can significantly impact the bioavailability and efficacy of the compound .
Result of Action
The result of CBDivE_011799’s action is a reduction in neuronal hyperexcitability, which contributes to epileptic activity and seizures . This effect is thought to be due to the desensitization of TRPV1, TRPV2, and TRPA1 ion channels .
Action Environment
The action environment of CBDivE_011799 is primarily the neuronal cells where the TRPV1 receptor is located . Environmental factors such as the presence of other neurotransmitters, the state of the neuronal cell membrane, and the overall health of the neuron can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrroloquinoline core One common approach is the cyclization of appropriate precursors, such as amino acids or their derivatives, under specific conditions to form the pyrroloquinoline structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization, including the use of catalysts and controlled reaction conditions, is crucial to achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong bases or nucleophiles.
Addition: Reactions with alkenes or alkynes can be promoted using various catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of anticoagulants and anti-inflammatory agents.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Thiazole derivatives
Uniqueness: 2-(2-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)ethanamine 2,3-dihydroxysuccinate stands out due to its unique structural features and potential applications. Its combination of functional groups and core structure provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-(2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.C4H6O6/c1-10-12(7-8-15)13-6-2-4-11-5-3-9-16(10)14(11)13;5-1(3(7)8)2(6)4(9)10/h2,4,6H,3,5,7-9,15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMNZFAEHLPRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC3=C2N1CCC3)CCN.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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